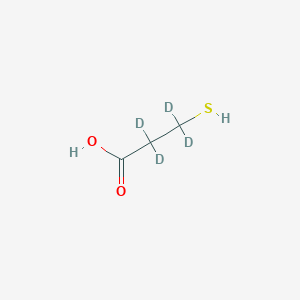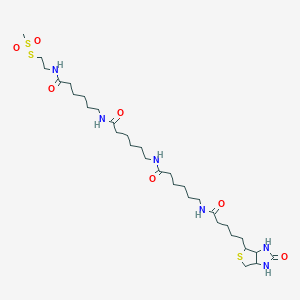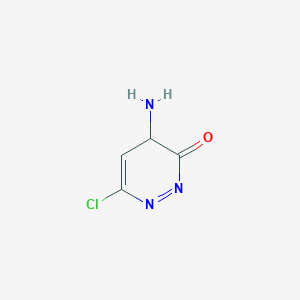
4-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride is a heterocyclic compound that features both piperidine and pyrrolidinone rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine with a suitable pyrrolidinone derivative. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
4-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential therapeutic effects, including its role in drug development for neurological disorders.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 4-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simpler analog with a five-membered ring.
Piperidine: A six-membered ring compound with similar structural features.
Pyrrolidinone: A compound with a similar core structure but lacking the piperidine ring
Uniqueness
4-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride is unique due to its dual ring structure, which imparts distinct chemical and biological properties. This duality allows for more versatile interactions with biological targets, making it a valuable compound in drug discovery and development .
Propiedades
Fórmula molecular |
C9H17ClN2O |
|---|---|
Peso molecular |
204.70 g/mol |
Nombre IUPAC |
4-piperidin-4-ylpyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C9H16N2O.ClH/c12-9-5-8(6-11-9)7-1-3-10-4-2-7;/h7-8,10H,1-6H2,(H,11,12);1H |
Clave InChI |
RMWPVDQIHTVUBF-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C2CC(=O)NC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[1-(4-Fluorobenzenesulfonyl)piperidin-3-YL]formamido}propanoic acid](/img/structure/B12314735.png)

![Sodium;4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate](/img/structure/B12314740.png)


![2-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12314754.png)
![[2-(Trifluoromethyl)piperidin-3-yl]methanol](/img/structure/B12314760.png)






